

Spectroscopic Analysis of 1-Ethynylcyclohexanol: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Hexynylcyclohexanol*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 1-ethynylcyclohexanol (CAS No: 78-27-3), a key intermediate in pharmaceutical synthesis and a derivative of the tranquilizer ethinamate.^[1] This document details the characteristic spectroscopic data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), presented in a clear and comparative format. Furthermore, it outlines the fundamental experimental protocols for acquiring these spectra, serving as a valuable resource for researchers in organic synthesis and drug development.

Chemical and Physical Properties

1-Ethynylcyclohexanol is a white crystalline solid with a molecular formula of C₈H₁₂O and a molar mass of 124.18 g/mol .^{[1][2]} It is characterized by a cyclohexane ring bearing a hydroxyl (-OH) and an ethynyl (-C≡CH) group on the same carbon atom.

Table 1: Physical Properties of 1-Ethynylcyclohexanol

Property	Value	Reference
Molecular Formula	C ₈ H ₁₂ O	[1][2]
Molar Mass	124.18 g/mol	[1][2]
Melting Point	30-33 °C	[1][3]
Boiling Point	180 °C	[3]
Appearance	White crystalline solid	[2]

Spectroscopic Data

The following sections summarize the key spectroscopic data for 1-ethynylcyclohexanol, providing a spectroscopic fingerprint for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of 1-ethynylcyclohexanol in deuterated chloroform (CDCl₃) typically shows signals corresponding to the ethynyl proton, the hydroxyl proton, and the protons of the cyclohexyl ring.

Table 2: ¹H NMR Spectroscopic Data for 1-Ethynylcyclohexanol in CDCl₃

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~2.5	s	1H	Ethynyl H (-C≡CH)
~1.9 (variable)	s (broad)	1H	Hydroxyl H (-OH)
~1.7 - 1.2	m	10H	Cyclohexyl H (-CH ₂ -)

Note: The chemical shift of the hydroxyl proton is variable and can be confirmed by D₂O exchange.

The ^{13}C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 3: ^{13}C NMR Spectroscopic Data for 1-Ethynylcyclohexanol in CDCl_3

Chemical Shift (δ) ppm	Assignment
~87.0	Quaternary ethynyl carbon ($\text{C}\equiv\text{CH}$)
~72.0	Alkynyl CH ($\text{CH}\equiv\text{C}$)
~68.0	Quaternary cyclohexyl carbon ($\text{C}-\text{OH}$)
~39.0	Cyclohexyl CH_2 (adjacent to $\text{C}-\text{OH}$)
~25.0	Cyclohexyl CH_2
~23.0	Cyclohexyl CH_2

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of 1-ethynylcyclohexanol is characterized by the presence of O-H and C≡C stretching vibrations.

Table 4: Key IR Absorption Bands for 1-Ethynylcyclohexanol

Wavenumber (cm^{-1})	Intensity	Assignment
~3400	Strong, Broad	O-H stretch (alcohol)
~3300	Strong, Sharp	$\equiv\text{C}-\text{H}$ stretch (alkyne)
~2930	Strong	C-H stretch (alkane)
~2100	Weak	$\text{C}\equiv\text{C}$ stretch (alkyne)
~1450	Medium	C-H bend (alkane)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Table 5: Key Mass Spectrometry Data (Electron Ionization) for 1-Ethynylcyclohexanol

m/z	Relative Intensity (%)	Possible Fragment
124	Low	[M] ⁺ (Molecular Ion)
109	Moderate	[M - CH ₃] ⁺
95	High	[M - C ₂ H ₅] ⁺ or [C ₇ H ₁₁] ⁺
81	High	[C ₆ H ₉] ⁺
67	Moderate	[C ₅ H ₇] ⁺

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of 1-ethynylcyclohexanol. Instrument parameters should be optimized for the specific instrument being used.

NMR Spectroscopy (¹H and ¹³C)

3.1.1. Sample Preparation:

- Dissolve approximately 10-20 mg of 1-ethynylcyclohexanol in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).
- Transfer the solution to a 5 mm NMR tube.

3.1.2. ¹H NMR Acquisition:

- The sample is placed in a high-field NMR spectrometer (e.g., 400 MHz or higher).
- Acquire the spectrum at room temperature.
- Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

- Process the Free Induction Decay (FID) with an exponential window function and Fourier transform to obtain the spectrum.

3.1.3. ^{13}C NMR Acquisition:

- Use the same sample as for ^1H NMR.
- Acquire the spectrum with proton decoupling to simplify the spectrum to single lines for each carbon.
- A larger number of scans will be required compared to ^1H NMR due to the low natural abundance of ^{13}C .
- Typical parameters include a 30-45° pulse angle and a relaxation delay of 2-5 seconds.

Infrared (IR) Spectroscopy

3.2.1. Sample Preparation (Thin Film Method):

- Since 1-ethynylcyclohexanol is a low-melting solid, it can be analyzed as a thin film.
- Place a small amount of the solid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
- Gently press the plates together to create a thin, uniform film.

3.2.2. Acquisition:

- Place the salt plates in the sample holder of an FTIR spectrometer.
- Record the spectrum, typically in the range of 4000-400 cm^{-1} .
- Acquire a background spectrum of the empty salt plates and subtract it from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

3.3.1. Sample Preparation:

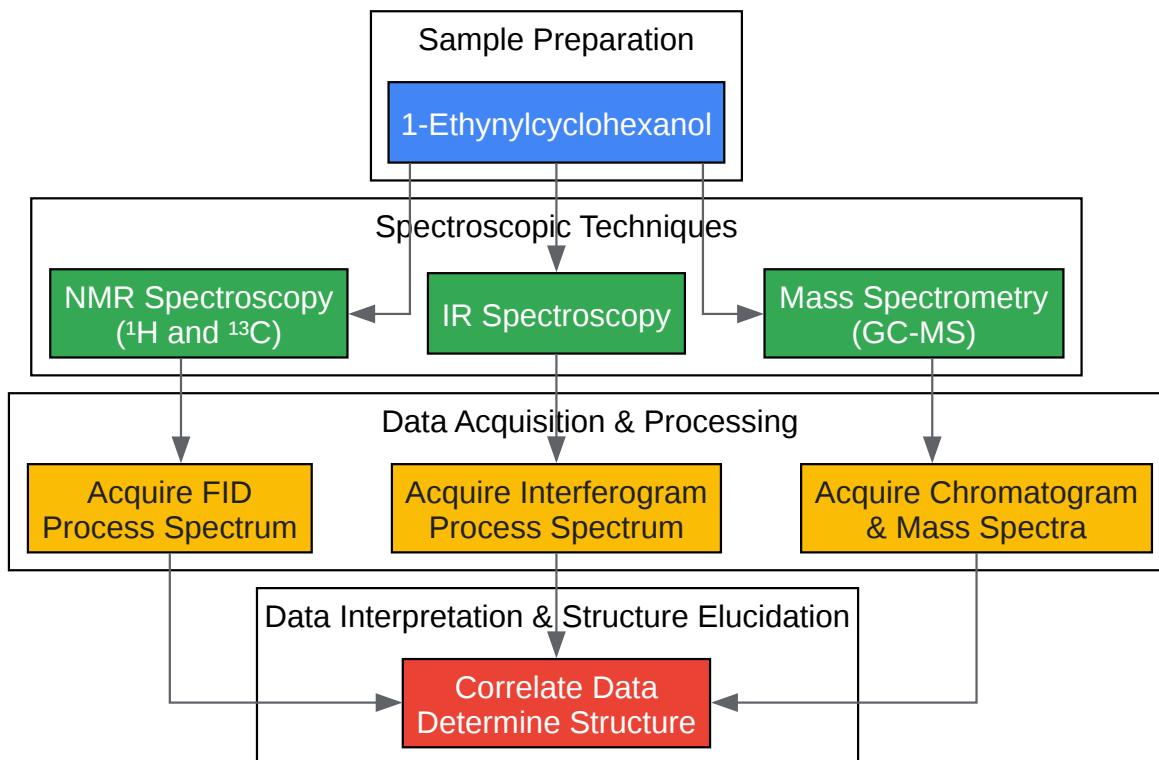
- Prepare a dilute solution of 1-ethynylcyclohexanol in a volatile organic solvent such as dichloromethane or ethyl acetate (e.g., 1 mg/mL).

3.3.2. GC-MS Analysis:

- Inject a small volume (e.g., 1 μ L) of the solution into the GC-MS system.
- The gas chromatograph separates the compound from the solvent and any impurities. A typical column would be a non-polar capillary column (e.g., DB-5ms).
- The oven temperature program should be optimized to ensure good separation. A starting temperature of 50°C, ramped to 250°C, is a reasonable starting point.
- The separated compound then enters the mass spectrometer, which is typically operated in electron ionization (EI) mode at 70 eV.
- The mass spectrum is recorded over a mass range of, for example, 40-300 amu.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound like 1-ethynylcyclohexanol.



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Caption: General workflow for the spectroscopic analysis of 1-ethynylcyclohexanol.

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References

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